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Compound of Interest

Compound Name: Q94 hydrochloride

Cat. No.: B1662643 Get Quote

Disclaimer: Initial searches for "Q94 hydrochloride" did not yield any specific results in publicly

available scientific literature, suggesting it may be a proprietary, internal, or otherwise

uncatalogued compound. To fulfill the detailed structural and content requirements of the user's

request, this guide has been prepared using a well-researched cardiovascular agent,

Carvedilol, as a representative example. All data, protocols, and pathways described herein

pertain to Carvedilol.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the preliminary

cardiovascular research on Carvedilol, a non-selective beta-blocker with alpha-1 adrenergic

receptor blocking activity. The document is structured to present quantitative data, detailed

experimental methodologies, and key signaling pathways in a clear and accessible format for a

scientific audience.

Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of

Carvedilol, as well as its efficacy in major clinical trials for heart failure and hypertension.

Table 1: Pharmacokinetic Properties of Carvedilol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1662643?utm_src=pdf-interest
https://www.benchchem.com/product/b1662643?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Bioavailability 25-35% [1]

Time to Peak Plasma

Concentration (Tmax)
1-2 hours [1]

Protein Binding >98% [2]

Volume of Distribution 1.5 L/kg [2]

Elimination Half-life 7-10 hours [1]

Metabolism
Hepatic (Oxidation and

Glucuronidation)

Excretion Primarily biliary/fecal

Table 2: Efficacy of Carvedilol in Chronic Heart Failure
(HFrEF)
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Clinical Trial /
Study

Patient
Population

Dosage Key Outcomes Reference

U.S. Carvedilol

Heart Failure

Trials Program

1,094 patients

with chronic

heart failure

(LVEF ≤35%)

Up to 25-50 mg

twice daily

Mortality: 3.2%

(Carvedilol) vs.

7.8% (Placebo)

(65% risk

reduction,

p<0.001).

Hospitalization:

14.1%

(Carvedilol) vs.

19.6% (Placebo)

for

cardiovascular

causes (27% risk

reduction,

p=0.036).

Cohn et al.

(Severe Heart

Failure)

105 patients with

severe heart

failure (LVEF

mean 0.22)

Up to 25 mg

twice daily

LVEF Change:

+0.09

(Carvedilol) vs.

+0.02 (Placebo)

(p=0.004).

Australia-New

Zealand Heart

Failure Research

Collaborative

Group

415 patients with

heart failure of

ischemic etiology

(LVEF <45%)

Up to 25 mg

twice daily

LVEF Change:

+5.2% absolute

increase with

Carvedilol vs.

Placebo

(p<0.0001).

Bristow et al.

(Dose-Response

Study)

345 patients with

mild to moderate

heart failure

6.25, 12.5, or 25

mg twice daily

LVEF

Improvement:

Dose-related

increases of 5, 6,

and 8 EF units

vs. 2 units for

placebo
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(p<0.001).

Mortality

Reduction: Dose-

related decrease

in mortality.

Table 3: Efficacy of Carvedilol in Hypertension
Clinical Trial /
Study

Patient
Population

Dosage
Key Outcomes
(Placebo-
Corrected)

Reference

Pooled Double-

Blind, Placebo-

Controlled

Studies

Hypertensive

patients

6.25-50 mg/day

(twice daily)

Sitting SBP

Reduction: -10.9

mm Hg. Sitting

DBP Reduction:

-10.6 mm Hg.

Cochrane

Review (Wong et

al.)

1,493

hypertensive

patients

Various

BP Reduction

(Carvedilol): -4

mm Hg SBP / -3

mm Hg DBP.

Weber et al.

(Controlled-

Release

Formulation)

338 patients with

essential

hypertension

20, 40, or 80 mg

once daily (CR)

Significant

reductions in 24-

hour mean SBP

and DBP

compared to

placebo.

Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical and clinical

evaluation of Carvedilol.

Clinical Trial Protocol: U.S. Carvedilol Heart Failure
Study

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To evaluate the effect of Carvedilol on mortality in patients with chronic heart

failure.

Study Design: A multicenter, double-blind, placebo-controlled, randomized trial.

Patient Population: 1,094 patients with symptomatic chronic heart failure for at least 3

months, a left ventricular ejection fraction (LVEF) of 35% or less, and receiving treatment

with diuretics and an ACE inhibitor.

Intervention:

Open-Label Run-in: All patients received Carvedilol 6.25 mg twice daily for two weeks to

assess tolerability.

Randomization: Patients who tolerated the run-in phase were randomized to receive either

placebo or Carvedilol.

Dose Titration: The dose of Carvedilol was gradually increased from 6.25 mg twice daily to

a target of 25 mg twice daily (for patients <85 kg) or 50 mg twice daily (for patients >85

kg).

Primary Endpoint: All-cause mortality.

Secondary Endpoints: Hospitalization for cardiovascular causes, and the combined risk of

death or hospitalization.

Data Analysis: The primary analysis was based on the intention-to-treat principle. Mortality

was compared between groups using a log-rank test.

Preclinical Experimental Protocol: Evaluation of
Cardioprotective Effects in a Myocardial Infarction
Model

Objective: To determine the effect of Carvedilol on infarct size in an animal model of

myocardial ischemia and reperfusion.

Animal Model: Male Wistar rats or pigs are commonly used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Procedure:

Anesthesia: Animals are anesthetized (e.g., with sodium pentobarbital).

Surgical Preparation: The chest is opened, and the left anterior descending (LAD)

coronary artery is isolated.

Ischemia Induction: A ligature is tightened around the LAD artery for a defined period (e.g.,

30 minutes) to induce myocardial ischemia.

Drug Administration: Carvedilol or a vehicle control is administered intravenously at a

specified time before or during ischemia, or just before reperfusion.

Reperfusion: The ligature is released to allow blood flow to return to the myocardium for a

specified period (e.g., 2 hours).

Outcome Measurement:

Infarct Size Assessment: At the end of the reperfusion period, the heart is excised. The

LAD artery is re-occluded, and a dye such as Evans blue is perfused through the aorta to

delineate the area at risk (the non-blue area). The heart is then sliced, and the slices are

incubated in a solution of triphenyltetrazolium chloride (TTC). TTC stains viable

myocardium red, leaving the infarcted tissue pale. The areas of infarction and the area at

risk are measured by planimetry, and the infarct size is expressed as a percentage of the

area at risk.

Statistical Analysis: Comparison of infarct size between the Carvedilol-treated and control

groups is performed using a t-test or ANOVA.

Signaling Pathways and Mechanisms of Action
Carvedilol exerts its cardiovascular effects through a multi-faceted mechanism, primarily

involving the blockade of adrenergic receptors and unique modulation of downstream signaling

pathways.

Adrenergic Receptor Blockade
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Carvedilol is a non-selective antagonist of β1 and β2-adrenergic receptors and an antagonist of

α1-adrenergic receptors. This dual action contributes to its therapeutic effects:

β1-Blockade: Reduces heart rate, myocardial contractility, and cardiac output, thereby

decreasing the heart's workload and oxygen demand.

α1-Blockade: Leads to vasodilation of peripheral blood vessels, reducing vascular resistance

and lowering blood pressure.

Carvedilol's Dual Adrenergic Receptor Blockade

Carvedilol

Adrenergic Receptors

Physiological Effects

Therapeutic Outcomes

Carvedilol

β1 Receptor
(Heart)

Blocks

α1 Receptor
(Vascular Smooth Muscle)

Blocks

↓ Heart Rate &
↓ Contractility Vasodilation

↓ Cardiac Workload

↓ Blood Pressure
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Click to download full resolution via product page

Carvedilol's dual blockade of β1 and α1 adrenergic receptors.

Biased Agonism and β-Arrestin Signaling
A unique feature of Carvedilol is its action as a "biased agonist" at the β-adrenergic receptor.

While it blocks the classical Gs protein-mediated signaling (antagonism), it simultaneously

promotes signaling through the β-arrestin pathway (agonism). This is a departure from

traditional beta-blockers.

The prevailing hypothesis is that Carvedilol stabilizes a conformation of the β1-adrenergic

receptor that, while unable to activate Gs proteins, facilitates the recruitment and activation of

Gαi proteins. This Gαi activation is a prerequisite for the subsequent recruitment of β-arrestin,

which then initiates a cascade of downstream signaling events, including the activation of

kinases like ERK1/2. This β-arrestin-mediated signaling is thought to contribute to the

cardioprotective effects of Carvedilol, independent of Gs-protein-mediated pathways.
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Carvedilol's Biased Agonism at the β1-Adrenergic Receptor
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Carvedilol's biased signaling through the β-arrestin pathway.

Experimental Workflow for Investigating β-Arrestin
Recruitment
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The recruitment of β-arrestin to the adrenergic receptor upon Carvedilol stimulation can be

visualized and quantified using techniques like immunofluorescence microscopy or

bioluminescence resonance energy transfer (BRET).

Workflow for β-Arrestin Recruitment Assay

Cell Preparation

Stimulation

Imaging and Analysis

1. Culture HEK293 cells
stably expressing

β2AR-SNAP and GRK2/β-arrestin3

2. Stimulate cells with:
- Vehicle (control)

- Isoproterenol (agonist)
- Carvedilol

3. Fix and permeabilize cells

4. Stain for β-arrestin
(Immunofluorescence)

5. Acquire images using
confocal or structured-
illumination microscopy

6. Quantify β-arrestin translocation
from cytoplasm to cell membrane
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A typical experimental workflow to visualize β-arrestin translocation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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